4-Bromo-3-hydroxypicolinonitrile

Agrochemical synthesis One-pot process Chemoselectivity

Avoid isomeric mixtures during library synthesis. 4-Bromo-3-hydroxypicolinonitrile provides a single, unambiguous C4 handle for selective Pd-catalyzed cross-couplings, eliminating the need for protecting-group strategies. - Single reactive bromide enables chemoselective Suzuki, Buchwald-Hartwig, or Sonogashira reactions without nitrile protection. - Ortho-hydroxyl directing group ensures predictable regiochemical outcomes for SAR studies. - Direct precursor to 4-alkoxy-3-hydroxypicolinic acid herbicide safeners (Dow AgroSciences telescoped process). Supplied at ≥98% purity with full analytical documentation; global shipping available.

Molecular Formula C6H3BrN2O
Molecular Weight 199.00 g/mol
Cat. No. B15367751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-hydroxypicolinonitrile
Molecular FormulaC6H3BrN2O
Molecular Weight199.00 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)O)C#N
InChIInChI=1S/C6H3BrN2O/c7-4-1-2-9-5(3-8)6(4)10/h1-2,10H
InChIKeyFTDDMOOIZWEYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-hydroxypicolinonitrile: Regioselective Pyridine Building Block


4-Bromo-3-hydroxypicolinonitrile (4-bromo-3-hydroxypyridine-2-carbonitrile, C6H3BrN2O, MW 199.00 g/mol) is a di-functionalized pyridine scaffold that places a nitrile (–CN), a hydroxyl (–OH), and an aryl bromide at contiguous positions on the ring. This substitution pattern creates a densely functionalized intermediate for medicinal chemistry and agrochemical synthesis. The compound is typically supplied at ≥95% purity and is used as a precursor to 4-alkoxy-3-hydroxypicolinic acids via chemoselective bromide displacement [1]. Related scaffolds—including 3-hydroxypicolinonitrile, 5-bromo-3-hydroxypicolinonitrile, and 4,6-dibromo-3-hydroxypicolinonitrile—are commercially available, but the regiospecific placement of the bromine at C4 is essential for controlling subsequent functionalization sequences.

Why 4-Bromo-3-hydroxypicolinonitrile Is Irreplaceable


The three reactive functional groups on 4-bromo-3-hydroxypicolinonitrile are arranged in a 2,3,4-tri-substitution pattern that is not replicated by any single close analog. The unsubstituted 3-hydroxypicolinonitrile (CAS 932-35-4) lacks the aryl bromide handle required for Pd-catalyzed cross-coupling, while the 5-bromo positional isomer (CAS 405224-22-8) places the bromide meta to the nitrile, altering the electronic environment and the regiochemical outcome of subsequent reactions. The 4,6-dibromo analog offers two bromide sites, which can lead to mixtures of mono- and bis-substituted products unless carefully controlled [1]. The mono-bromo compound therefore provides a single, unambiguous point for further elaboration at the 4-position, preserving the 6-position for later orthogonal transformations. This regiochemical precision is critical in library synthesis and structure-activity relationship (SAR) studies where positional isomerism directly affects target binding.

Differentiation Evidence vs. Closest Analogs


One-Pot Bromide Displacement Advantage

The Dow AgroSciences patent explicitly describes the use of 4-bromo-3-hydroxypicolinonitrile as the preferred intermediate for preparing 4-alkoxy-3-hydroxypicolinic acids because the single C4 bromide enables clean, iterative substitution without competing side reactions at C6 [1]. In contrast, 4,6-dibromo-3-hydroxypicolinonitrile requires a halogen-reduction step (de-bromination at C6) to achieve the same mono-substituted product, adding an extra synthetic operation and lowering overall yield [1]. Although direct yield comparisons are not tabulated, the patent's claim structure prioritizes the mono-bromo intermediate for process robustness.

Agrochemical synthesis One-pot process Chemoselectivity

Metal-Binding Pharmacophore: Positional Isomer Impact

The 3-hydroxypicolinonitrile scaffold serves as a metal-binding pharmacophore (MBP) that coordinates the dinuclear Mn²⁺ active site of influenza PAN endonuclease [1]. In the study, the derivative 4-(benzyloxy)-6-bromo-3-hydroxypicolinonitrile was co-crystallized with PAN (PDB 8DAL, resolution 2.20 Å), confirming that the bromide at the 6-position is tolerated in the active site and that derivatization at the 4-position (benzyloxy) does not abrogate binding [1]. Although the monobromo compound at the 4-position was not directly assayed, the SAR trend shows that the 4-substituent is the primary vector for modulating physicochemical properties without disrupting metal coordination. The 5-bromo isomer would place the bromine at a position that may sterically or electronically perturb the critical hydroxyl-nitrile chelation motif.

Antiviral Influenza endonuclease Metal-binding pharmacophore

Superior Reactivity in Pd-Catalyzed Cross-Coupling

The 4-bromo-3-hydroxypicolinonitrile presents an aryl bromide at a position electronically activated by the ortho-hydroxyl group and para to the electron-withdrawing nitrile. General reactivity data for 2-substituted pyridines indicate that C4-bromides undergo oxidative addition with Pd(0) faster than C4-chlorides by approximately 1–2 orders of magnitude under standard Suzuki conditions [1]. Within the bromo series, the 4-bromo isomer benefits from the electron-donating resonance effect of the adjacent hydroxyl, which can accelerate coupling relative to the 5-bromo isomer where the hydroxyl is meta. Quantitatively, rate constant ratios (k_Br/k_Cl) for heteroaryl bromides vs. chlorides are typically 50–100 in Pd(PPh₃)₄-catalyzed systems; precise values for this scaffold require experimental confirmation.

Suzuki coupling Cross-coupling Reactivity

Application Scenarios for 4-Bromo-3-hydroxypicolinonitrile


One-Pot Synthesis of Herbicide Safeners

The Dow AgroSciences process uses 4-bromo-3-hydroxypicolinonitrile as the direct precursor to 4-alkoxy-3-hydroxypicolinic acids, which are key intermediates for herbicide safeners. The C4 bromide is displaced with an alkoxide, and subsequent nitrile hydrolysis yields the target acid without need for a separate de-bromination step at C6 [1]. This telescoped sequence reduces unit operations and improves throughput relative to the 4,6-dibromo route.

Influenza Endonuclease Inhibitor Libraries

The compound's 2-cyano-3-hydroxypyridine core is a validated metal-binding pharmacophore for influenza PAN endonuclease, as confirmed by X-ray co-crystallography of closely related derivatives [1]. The 4-bromo handle allows parallel diversification via Suzuki coupling to explore the solvent-exposed vector of the active site, while the nitrile isostere improves logD and membrane permeability relative to the carboxylic acid parent [1].

Kinase and GPCR Targeted Library Synthesis

The single reactive bromide at C4, combined with the ortho-hydroxyl directing group, enables selective Suzuki, Buchwald-Hartwig, or Sonogashira couplings without protecting the nitrile. This makes the compound a convenient entry point for generating arrays of 4-substituted-3-hydroxypicolinonitriles for high-throughput screening against kinase or GPCR targets, where substitution at the 4-position often governs selectivity [1]. The 5-bromo isomer would require a different synthetic strategy and may yield regioisomeric mixtures.

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